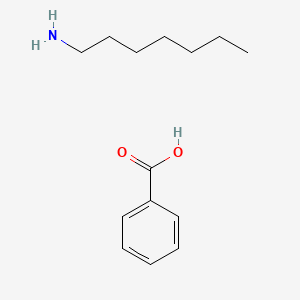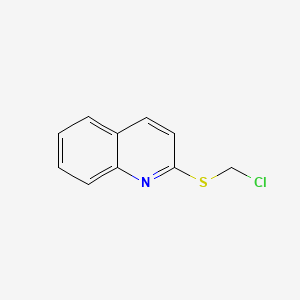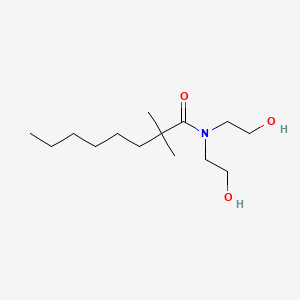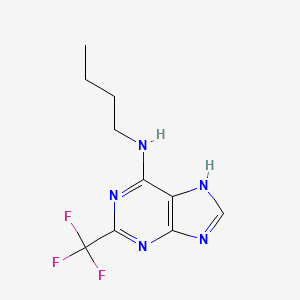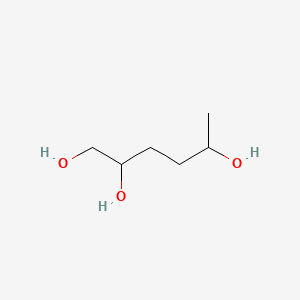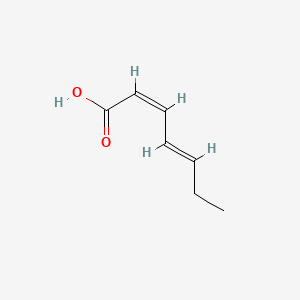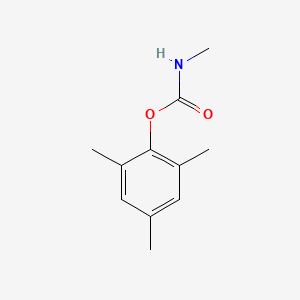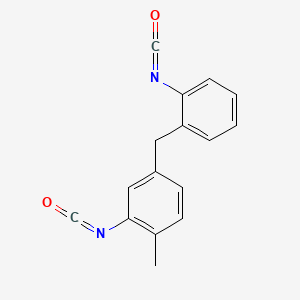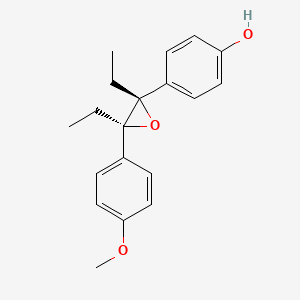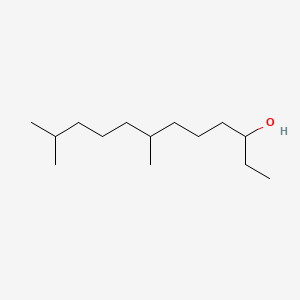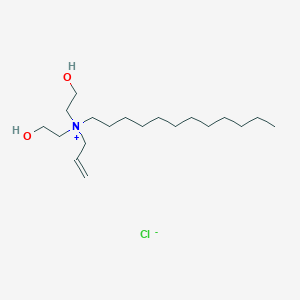![molecular formula C25H28N6O5 B12658664 N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide CAS No. 479194-50-8](/img/structure/B12658664.png)
N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Métodos De Preparación
The synthesis of EC 443-970-4 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Isoindole Derivative: The initial step involves the synthesis of the isoindole derivative through a series of reactions, including nitration, reduction, and cyclization.
Diazotization and Coupling: The isoindole derivative undergoes diazotization followed by coupling with an appropriate amine to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound to yield EC 443-970-4.
Industrial production methods for EC 443-970-4 are optimized for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
EC 443-970-4 undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
EC 443-970-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: In biological research, EC 443-970-4 is used to study enzyme interactions and as a probe for investigating cellular processes.
Industry: EC 443-970-4 is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of EC 443-970-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
EC 443-970-4 can be compared with other similar compounds, such as:
N-{5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide: This compound shares a similar structure but differs in the functional groups attached to the core structure.
N-{5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide: Another similar compound with slight variations in the substituents, leading to different reactivity and applications.
The uniqueness of EC 443-970-4 lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
479194-50-8 |
|---|---|
Fórmula molecular |
C25H28N6O5 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
N-[5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C25H28N6O5/c1-5-31-24(33)19-12-17(15-26)22(14-20(19)25(31)34)29-28-21-7-6-18(13-23(21)27-16(2)32)30(8-10-35-3)9-11-36-4/h6-7,12-14H,5,8-11H2,1-4H3,(H,27,32) |
Clave InChI |
LQERQMAWTHYJIQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C1=O)C=C(C(=C2)C#N)N=NC3=C(C=C(C=C3)N(CCOC)CCOC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


